7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound involved in various synthetic and chemical processes. Research has shown that compounds like this can be synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions, demonstrating their potential in creating diverse organic molecules for various applications (Nowak et al., 2015).
Anticancer Activity
A significant aspect of this compound's research application lies in its potential anticancer activity. Certain derivatives have shown significant activity against cancer cell lines, indicating their potential in cancer treatment research (Nowak et al., 2015).
Antihypertensive Properties
Compounds with a structure similar to this quinazolinone derivative have been investigated for their antihypertensive properties. Such research underlines the potential for these compounds in developing new medications for managing high blood pressure (Takai et al., 1986).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with a piperazine ring have been found to affect a variety of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(3-methylphenyl)piperazine with 4-oxobutyl chloride to form the intermediate, which is then reacted with 6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "4-(3-methylphenyl)piperazine", "4-oxobutyl chloride", "6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 4-(3-methylphenyl)piperazine with 4-oxobutyl chloride in the presence of a base to form the intermediate.", "Step 2: Purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one in the presence of a reducing agent to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |
CAS No. |
688054-72-0 |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-3-6-18(11-16)28-10-9-27(14-17(28)2)23(30)7-4-8-29-24(31)19-12-21-22(33-15-32-21)13-20(19)26-25(29)34/h3,5-6,11-13,17H,4,7-10,14-15H2,1-2H3,(H,26,34) |
InChI Key |
AJXKBJFVIGPAPU-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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